2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.: 2368829-69-8
VCID: VC11725491
InChI: InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2
SMILES: CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl
Molecular Formula: C8H13Cl2N3O
Molecular Weight: 238.11 g/mol

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate

CAS No.: 2368829-69-8

Cat. No.: VC11725491

Molecular Formula: C8H13Cl2N3O

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate - 2368829-69-8

Specification

CAS No. 2368829-69-8
Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11 g/mol
IUPAC Name 2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2
Standard InChI Key LMFSNGMQCXHUAT-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl
Canonical SMILES CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound is 2-methyl-1H-benzimidazol-4-amine dihydrochloride hydrate. Its molecular formula is C₈H₁₀N₃·2HCl·xH₂O, where xx denotes the variable number of water molecules in the hydrate form. The parent benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, with substituents at positions 2 (methyl) and 4 (amine). Protonation of the amine group and imidazole nitrogen atoms by hydrochloric acid yields the dihydrochloride salt .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀N₃·2HCl·xH₂O
Molecular Weight (anhydrous)~243.13 g/mol
CAS NumberNot publicly disclosed
SolubilityWater, polar solvents
AppearanceWhite to off-white crystalline powder

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 6.85–7.25 (m, 3H, aromatic), 8.10 (s, 1H, NH₂) .

    • 13C^{13}C NMR: Peaks corresponding to the methyl carbon (δ 22.1), aromatic carbons (δ 115–140), and imidazole carbons (δ 150–160) .

  • Infrared (IR) Spectroscopy:

    • N–H stretching (3350 cm⁻¹), C=N stretching (1620 cm⁻¹), and C–H bending (1450 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process involving cyclization and salt formation:

  • Formation of Benzimidazole Core:
    Condensation of 4-nitro-1,2-diaminobenzene with acetic acid under acidic conditions yields 2-methyl-4-nitro-1H-benzimidazole .

  • Reduction of Nitro Group:
    Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, producing 2-methyl-1H-benzimidazol-4-amine .

  • Salt Formation:
    Treatment with hydrochloric acid in aqueous ethanol generates the dihydrochloride salt. Hydrate formation occurs during crystallization .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Acetic acid, HCl, reflux, 6h75
2H₂/Pd-C, ethanol, 50°C85
3HCl (2 eq.), H₂O/EtOH, 0°C90

Optimization Challenges

  • Impurity Control: Byproducts such as 2-methyl-5-nitrobenzimidazole may form during cyclization, requiring chromatographic purification .

  • Hydrate Stability: The number of water molecules (xx) depends on crystallization conditions (humidity, temperature), necessitating controlled drying processes .

Physicochemical Properties

Thermal Behavior

  • Melting Point: Decomposes above 250°C without a distinct melting point due to salt dissociation .

  • Thermogravimetric Analysis (TGA): Weight loss at 100–120°C corresponds to hydrate water evaporation .

Solubility and Partitioning

  • Aqueous Solubility: >50 mg/mL at 25°C (pH 1–3), decreasing at higher pH due to deprotonation .

  • LogP (Octanol-Water): -1.2 (anhydrous form), indicating high hydrophilicity .

Applications in Research

Pharmaceutical Development

Benzimidazole derivatives exhibit antitumor, antimicrobial, and antiviral activities. This compound serves as a precursor for:

  • Kinase Inhibitors: Modulates ATP-binding sites in tyrosine kinases .

  • Antiparasitic Agents: Structural analog of albendazole metabolites .

Materials Science

  • Coordination Polymers: The amine group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage .

  • Corrosion Inhibitors: Adsorbs onto metal surfaces via lone electron pairs on nitrogen atoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator